molecular formula C11H15N B1600952 Cypenamine CAS No. 6604-06-4

Cypenamine

Cat. No.: B1600952
CAS No.: 6604-06-4
M. Wt: 161.24 g/mol
InChI Key: VNGYTYNUZHDMPP-MNOVXSKESA-N
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Description

Merrell Chemical Company . It is known for its stimulating effects and is currently used primarily in scientific research. Cypenamine has not been developed for market use and remains legal worldwide .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cypenamine involves the preparation of 2-phenylcyclopentan-1-amine. One method includes the kinetic resolution of (±)-trans-2-phenylcyclopentan-1-amine by lipase B from Candida antarctica through an aminolysis reaction .

Industrial Production Methods: There is limited information on the industrial production methods of this compound, as it has not been developed for commercial use. The compound is primarily synthesized for research purposes.

Chemical Reactions Analysis

Types of Reactions: Cypenamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

Cypenamine is used in scientific research to study its psychostimulant properties

    Chemistry: Research on the synthesis and reactivity of this compound contributes to the broader understanding of amine chemistry.

    Biology: Studies on the biological effects of this compound help elucidate its impact on biological systems.

    Medicine: Although not developed for clinical use, this compound’s stimulant properties may provide insights into the development of new therapeutic agents.

Comparison with Similar Compounds

Cypenamine is structurally similar to other psychostimulant compounds, such as:

Uniqueness: this compound’s unique structure, with its expanded alicyclic ring, distinguishes it from other similar compounds

Properties

CAS No.

6604-06-4

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

(1S,2R)-2-phenylcyclopentan-1-amine

InChI

InChI=1S/C11H15N/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8,12H2/t10-,11+/m1/s1

InChI Key

VNGYTYNUZHDMPP-MNOVXSKESA-N

SMILES

C1CC(C(C1)N)C2=CC=CC=C2

Isomeric SMILES

C1C[C@@H]([C@H](C1)N)C2=CC=CC=C2

Canonical SMILES

C1CC(C(C1)N)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Phenylcyclopentanone is reacted with ammonium formate at 170° C. via the Leuckart method to afford predominantly the cis isomer of 2-phenylcyclopentylamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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